Lipophilicity-Driven Membrane Permeability Differentiation vs. Morpholine Analog
The target compound exhibits a predicted logP of 5.98, which is approximately 30-fold higher than the morpholine-substituted pyridazine-piperidine analog CAS 2034225-57-3 that displays an XLogP3 of -0.2 [1]. This difference indicates that the target compound resides predominantly in the non-ionized, lipophilic partition space, while the morpholine analog favors aqueous solubility. For applications requiring passive membrane diffusion or blood-brain barrier penetration, the target compound's logP > 5 provides a measurable advantage. Conversely, the morpholine analog is better suited for aqueous formulation conditions.
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | logP = 5.98 |
| Comparator Or Baseline | CAS 2034225-57-3: XLogP3 = -0.2 |
| Quantified Difference | ΔlogP ≈ 6.18 (approx. 30-fold difference in partition coefficient) |
| Conditions | Computed physicochemical properties (mcule platform; XLogP3 algorithm) |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, distribution volume, and metabolic clearance; this 30-fold difference means the two compounds are not interchangeable for cell-based or in vivo assays without explicit potency correction.
- [1] Kuujia.com. CAS 2034225-57-3: Computed XLogP3 = -0.2 for 4-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]morpholine. View Source
